

Synthesis and purification of Azo Rubine for lab use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azo Rubine**

Cat. No.: **B12517646**

[Get Quote](#)

An In-depth Technical Guide to the Laboratory Synthesis and Purification of **Azo Rubine**

Introduction

Azo Rubine, also known as Carmoisine, Acid Red 14, or C.I. Food Red 3, is a synthetic azo dye belonging to the family of naphthalenesulfonic acids.^{[1][2]} Its chemical structure features two naphthalene subunits connected by an azo group (–N=N–), which is responsible for its characteristic vibrant red color.^[2] As a disodium salt, **Azo Rubine** exhibits excellent solubility in water, making it a versatile colorant.^{[2][3]}

This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of **Azo Rubine**. The procedures outlined are intended for researchers, scientists, and professionals in chemistry and drug development who require a high-purity compound for experimental use.

Synthesis of Azo Rubine

The synthesis of **Azo Rubine** is a classic example of diazo coupling, a two-step process. First, an aromatic amine is converted into a diazonium salt. Second, this highly reactive salt is coupled with an activated aromatic compound. For **Azo Rubine**, the synthesis involves the diazotization of 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) followed by its coupling with 4-hydroxy-1-naphthalenesulfonic acid (Neville-Winther acid) under alkaline conditions.

Chemical Reaction

The overall reaction is as follows:

- Step 1: Diazotization of Naphthionic Acid $\text{C}_{10}\text{H}_6(\text{NH}_2)(\text{SO}_3\text{H}) + \text{NaNO}_2 + 2\text{HCl} \rightarrow [\text{C}_{10}\text{H}_6(\text{N}_2^+)(\text{SO}_3\text{H})]\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}$
- Step 2: Azo Coupling $[\text{C}_{10}\text{H}_6(\text{N}_2^+)(\text{SO}_3\text{H})]\text{Cl}^- + \text{C}_{10}\text{H}_6(\text{OH})(\text{SO}_3\text{H}) + 3\text{NaOH} \rightarrow \text{C}_{20}\text{H}_{12}\text{N}_2\text{Na}_2(\text{O}_7\text{S}_2) + \text{NaCl} + 3\text{H}_2\text{O}$

Reagents and Materials

Reagent/Material	Formula	Molar Mass (g/mol)	CAS Number	Notes
Naphthionic Acid	$\text{C}_{10}\text{H}_9\text{NO}_3\text{S}$	223.24	84-86-6	Starting amine. [4]
Sodium Nitrite	NaNO_2	69.00	7632-00-0	Diazotizing agent.
Hydrochloric Acid (conc.)	HCl	36.46	7647-01-0	For diazotization.
Neville-Winther Acid	$\text{C}_{10}\text{H}_8\text{O}_4\text{S}$	224.23	84-87-7	Coupling component.
Sodium Hydroxide	NaOH	40.00	1310-73-2	To dissolve coupling agent and maintain alkaline pH.
Sodium Chloride	NaCl	58.44	7647-14-5	For "salting out" the product.
Deionized Water	H_2O	18.02	7732-18-5	Solvent.
Ice	-	-	-	For temperature control.

Experimental Workflow: Synthesis

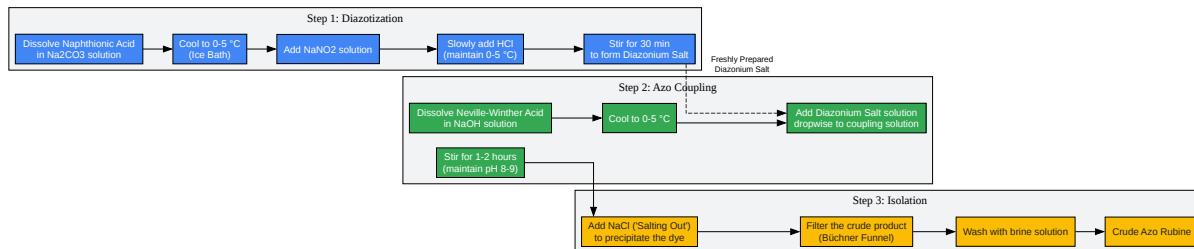

[Click to download full resolution via product page](#)

Figure 1. Synthesis workflow for **Azo Rubine**.

Detailed Experimental Protocol: Synthesis

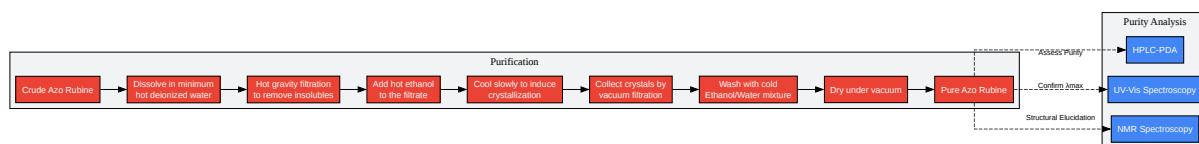
Part A: Diazotization of Naphthionic Acid

- In a 250 mL beaker, dissolve 5.6 g (0.025 mol) of naphthionic acid and 1.5 g of sodium carbonate in 50 mL of deionized water. Warm gently if necessary to achieve a clear solution.
- Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
- In a separate beaker, dissolve 1.8 g (0.026 mol) of sodium nitrite in 10 mL of deionized water and cool it in the ice bath.
- Add the cold sodium nitrite solution to the naphthionic acid solution.
- Slowly add 5 mL of concentrated hydrochloric acid dropwise, ensuring the temperature does not rise above 5 °C. Use a calibrated pH meter or indicator paper to check for the presence of excess nitrous acid.
- Continue stirring the mixture in the ice bath for 30 minutes. The resulting solution contains the freshly prepared diazonium salt.

Part B: Azo Coupling Reaction

- In a 500 mL beaker, dissolve 5.6 g (0.025 mol) of Neville-Winther acid in 50 mL of a 10% sodium hydroxide solution.

- Cool this solution to 0-5 °C in an ice-salt bath.
- Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the Neville-Winther acid solution.
- Maintain the temperature below 5 °C and ensure the pH of the mixture remains alkaline (pH 8-9). Add more 10% NaOH solution as needed.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. A deep red precipitate of **Azo Rubine** will form.


Part C: Isolation of Crude Product

- "Salt out" the dye by adding approximately 10-15 g of sodium chloride to the reaction mixture and stirring for 30 minutes to precipitate the product completely.
- Collect the crude **Azo Rubine** by vacuum filtration using a Büchner funnel.
- Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove unreacted starting materials and inorganic salts.
- Press the solid as dry as possible on the funnel. The resulting solid is the crude **Azo Rubine**.

Purification of Azo Rubine

The crude product contains impurities, including unreacted starting materials and inorganic salts. Recrystallization is a common and effective method for purifying azo dyes.^[5] Given **Azo Rubine**'s water solubility, recrystallization from a water/ethanol mixture is a suitable approach.

Experimental Workflow: Purification and Analysis

[Click to download full resolution via product page](#)

*Figure 2. Purification and analysis workflow for **Azo Rubine**.*

Detailed Experimental Protocol: Purification

- Transfer the crude **Azo Rubine** to a beaker and add a minimal amount of hot deionized water to dissolve it completely.
- Perform a hot gravity filtration to remove any insoluble impurities.
- Heat the filtrate and add hot ethanol until the solution becomes slightly turbid, indicating the saturation point.
- Cover the beaker and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of a cold 50:50 ethanol/water mixture.
- Dry the purified **Azo Rubine** in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Purity Assessment

The identity and purity of the synthesized **Azo Rubine** should be confirmed using standard analytical techniques.^[6]

Parameter	Method	Expected Result	Reference
Purity	HPLC-PDA	≥ 95% (by area)	[3]
Appearance	Visual Inspection	Dark red to brown crystalline powder	[3][7]
λ _{max} (in Water)	UV-Vis Spectroscopy	514 - 518 nm	[7]
Solubility	-	Soluble in water, slightly soluble in ethanol	[2]
Structure	¹ H NMR, ¹³ C NMR	Spectra consistent with the structure of Azo Rubine	[6]

Analytical Methods

- High-Performance Liquid Chromatography (HPLC): HPLC with a Photodiode Array (PDA) detector is the preferred method for assessing purity.[8][9] A suitable method would involve a C18 reverse-phase column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.
- UV-Visible Spectroscopy: A solution of the purified dye in deionized water should be analyzed to determine its maximum absorbance wavelength (λ_{max}), which is a characteristic property of the chromophore.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized compound. The sample is typically dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[6]

Safety Precautions

- All procedures should be performed in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

- Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled with extreme care.
- Aromatic amines and azo compounds should be treated as potentially toxic and carcinogenic. Avoid inhalation and skin contact.
- Sodium nitrite is an oxidizing agent and is toxic if ingested.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxy-3-((4-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid | C₂₀H₁₄N₂O₇S₂ | CID 19119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AZORUBINE - Ataman Kimya [atamanchemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Naphthionic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Azo Rubine | 3567-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and purification of Azo Rubine for lab use]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12517646#synthesis-and-purification-of-azo-rubine-for-lab-use>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com